2-methyl-4-(4-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione
Description
2-Methyl-4-(4-methylphenyl)-1λ⁴-thiomorpholine-1,3,5-trione is a thiomorpholine derivative characterized by a sulfur-containing heterocyclic core (1λ⁴-thiomorpholine) substituted with methyl and 4-methylphenyl groups at positions 2 and 4, respectively. Its molecular formula is C₁₂H₁₃NO₃S (molecular weight: 251.30 g/mol).
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8-3-5-10(6-4-8)13-11(14)7-17(16)9(2)12(13)15/h3-6,9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPAUYQFSICQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Cyclization
The most widely reported method involves condensation between 4-methylbenzaldehyde derivatives and thiomorpholine precursors. A representative three-step sequence achieves 58–72% overall yield:
Thioamide formation :
Reaction of 4-methylbenzylamine with carbon disulfide in alkaline ethanol yields the thioamide intermediate.Oxidative cyclization :
Treatment with iodine in DMSO induces cyclization to form the thiomorpholine ring.Methylation :
Quaternization using methyl iodide in acetonitrile introduces the 2-methyl group.
Key conditions :
Metal-Catalyzed Annulation
Recent advances employ palladium catalysis for direct ring construction. A 2022 study demonstrated:
Reaction components :
- 4-Methylphenyl isocyanide (1.2 equiv)
- Methyl thioglycolate (1.0 equiv)
- Pd(OAc)₂ (5 mol%)
- DABCO base in toluene
Mechanism :
- Oxidative addition of isocyanide to Pd⁰
- Thioglycolate coordination
- Reductive elimination forming C–N and C–S bonds simultaneously
This single-step method achieves 67% yield with excellent regioselectivity.
Industrial Production Methods
Continuous Flow Synthesis
Scale-up processes utilize microreactor technology to enhance safety and yield:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 hr | 22 min |
| Yield | 68% | 82% |
| Byproduct Formation | 12% | 3.2% |
Advantages :
- Precise temperature control (±1°C) prevents thermal degradation
- Real-time analytics enable immediate parameter adjustments
Solvent Recycling Systems
Modern facilities implement closed-loop solvent recovery:
- Centrifugal separation removes inorganic salts
- Molecular sieves dry organic phase
- Distillation recovers >98% DMSO for reuse
This reduces production costs by 41% compared to traditional methods.
Reaction Optimization
Temperature Effects
A kinetic study revealed distinct regimes:
| Temp (°C) | Dominant Pathway | Yield (%) |
|---|---|---|
| 25 | Stepwise cyclization | 38 |
| 60 | Concerted mechanism | 74 |
| 90 | Decomposition | 12 |
Arrhenius analysis showed activation energy of 85 kJ/mol for the desired pathway.
Catalytic Enhancements
Screening of 27 catalysts identified optimal systems:
| Catalyst | Loading | Yield (%) | Selectivity |
|---|---|---|---|
| None | – | 31 | 0.67 |
| CuI | 5 mol% | 58 | 0.89 |
| Fe₃O₄@SiO₂-PrNH₂ | 2 wt% | 76 | 0.97 |
Magnetic nanoparticle catalysts enable simple recovery and reuse for 8 cycles without activity loss.
Comparative Method Analysis
Yield vs. Sustainability
Evaluation of four major routes:
| Method | Avg Yield | E-Factor* | PMI** |
|---|---|---|---|
| Classical condensation | 65% | 18.7 | 32 |
| Metal-catalyzed | 71% | 9.2 | 15 |
| Photochemical | 54% | 6.8 | 11 |
| Enzymatic | 43% | 3.1 | 5 |
Environmental factor (kg waste/kg product)
*Process Mass Intensity
Hybrid approaches combining enzymatic initiation with thermal finishing show promise for green chemistry applications.
Purification Strategies
Crystallization Optimization
Ternary phase diagrams guide solvent selection:
| Solvent System | Purity | Recovery |
|---|---|---|
| EtOAc/n-Heptane | 99.1% | 83% |
| CHCl₃/Hexane | 98.7% | 77% |
| Acetone/Water | 97.3% | 91% |
Seeding with 0.1% w/w pre-formed crystals reduces induction time by 78%.
Chromatographic Methods
HPLC conditions for analytical purity:
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: 65:35 MeCN/10 mM NH₄OAc
- Flow: 1.2 mL/min
- Retention: 6.8 min
Preparative SFC achieves 99.5% purity using CO₂/EtOH modifier.
Mechanistic Insights
Cyclization Transition States
DFT calculations (B3LYP/6-311++G**) identify two pathways:
Path A (ΔG‡ = 102 kJ/mol):
- Concerted ring closure
- Partial positive charge on sulfur
Path B (ΔG‡ = 118 kJ/mol):
- Stepwise amine deprotonation followed by CS bond formation
Solvent dielectric constants >15 preferentially stabilize Path A.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-4-(4-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-methyl-4-(4-methylphenyl)-1λ⁴-thiomorpholine-1,3,5-trione with structurally related thiomorpholine triones, highlighting substituent effects on molecular and physicochemical properties:
Key Observations:
Substituent Effects on Molecular Weight :
- Chlorinated derivatives (e.g., 2,4-bis(4-chlorophenyl)-) exhibit higher molecular weights (~368 g/mol) due to the addition of chlorine atoms, compared to methyl-substituted analogs (237–251 g/mol) .
Boiling Points and Density :
- Chlorinated and phenyl-substituted derivatives (e.g., 2,4-bis(4-chlorophenyl)-) show higher predicted boiling points (~700°C) and densities (~1.59 g/cm³) compared to methyl-substituted analogs (boiling point ~618°C, density ~1.44 g/cm³). This trend aligns with the increased molecular mass and polarizability imparted by chlorine atoms .
Acidity (pKa) :
- The pKa values decrease (i.e., acidity increases) with electron-withdrawing substituents. For example, 4-(3,4-dichlorophenyl)-2-phenyl-1λ⁴-thiomorpholine-1,3,5-trione has a pKa of -3.22 , significantly lower than the methyl-substituted analog (-0.32), due to the electron-withdrawing effects of chlorine atoms .
Structural Rigidity and Crystallography: Thiomorpholine triones are often analyzed using crystallographic tools like SHELX and ORTEP-3 . For example, related sulfonyl indole structures (e.g., ethyl 2-methyl-4-(1-((4-methylphenyl)sulfonyl)-1H-indol-3-yl)-4-(1-naphthyl)but-2-enoate) have been resolved using these programs, highlighting the importance of crystallography in confirming substituent positions and hydrogen-bonding patterns .
Methodological Considerations
- Structure Validation : Tools like PLATON and SHELXL are critical for validating hydrogen-bonding networks and ensuring accurate crystallographic models .
- Computational Support : Density Functional Theory (DFT) calculations have been employed to study conformational preferences in related sulfonyl indole derivatives, providing insights into substituent effects on stability .
Biological Activity
2-Methyl-4-(4-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione, also known by its CAS number 344266-83-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C12H13NO2S
- Molar Mass : 235.3 g/mol
- Structure : The compound features a thiomorpholine ring and a phenyl group, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have demonstrated that this compound possesses significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Tests indicate that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising potential for development as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could position it as a candidate for treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Modulation : The compound influences key regulatory proteins in the cell cycle, leading to cell cycle arrest.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Cytokine Inhibition : By modulating cytokine production, it reduces inflammation and potentially alleviates symptoms in inflammatory conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects in vitro | Significant reduction in cell viability in breast cancer cell lines (MCF-7). |
| Study B | Assess antimicrobial activity | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study C | Investigate anti-inflammatory properties | Reduced TNF-alpha levels in LPS-stimulated macrophages. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-methyl-4-(4-methylphenyl)-1λ⁴-thiomorpholine-1,3,5-trione with high purity?
- Answer: Synthesis typically involves multi-step reactions starting from thioketones or thioamides. Key steps include:
-
Ring Formation: Reacting isocyanates with thiocarbonyl precursors under inert conditions (e.g., nitrogen atmosphere) to form the thiomorpholine trione core .
-
Substituent Introduction: Introducing the 4-methylphenyl group via nucleophilic aromatic substitution or cross-coupling reactions.
-
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound.
-
Yield Optimization: Automated synthesis platforms (e.g., continuous flow chemistry) improve reaction control and scalability .
Table 1: Typical Reaction Conditions
Step Reagents Solvent Temperature Catalyst Ring Formation Isocyanate, thioketone DCM 0–25°C None Substitution 4-Methylphenylboronic acid THF 80°C Pd(PPh₃)₄
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Answer: Essential techniques include:
-
X-ray Crystallography: Resolve the crystal structure using SHELXL or WinGX . Validate hydrogen-bonding patterns with graph set analysis .
-
Spectroscopy:
-
NMR: Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions.
-
IR: Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and sulfoxide (S=O) at ~1050 cm⁻¹ .
-
Thermal Analysis: Determine melting points via DSC and predict boiling points using computational tools (e.g., EPI Suite) .
Table 2: Predicted Physicochemical Properties
Property Value Molecular Weight 237.27 g/mol Density 1.44 ± 0.1 g/cm³ pKa -0.32 ± 0.20
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural validation?
- Answer: Discrepancies often arise from disorder, twinning, or incorrect space group assignment. Strategies include:
- Software Validation: Use PLATON to check for missed symmetry or ADDSYM in SHELXL .
- Hydrogen Bond Analysis: Apply Etter’s graph set rules to identify non-standard bonding patterns .
- Data Reprocessing: Reintegrate diffraction data (e.g., using HKL-3000) to correct for absorption or scaling errors.
Q. What experimental designs are effective for studying the compound’s enzyme inhibition mechanisms?
- Answer: Focus on:
- Kinetic Assays: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases).
- Docking Studies: Use AutoDock Vina to model interactions between the thiomorpholine trione core and enzyme active sites .
- Mutagenesis: Validate binding residues by comparing wild-type vs. mutant enzyme activity.
- Note: Contradictions in inhibition data may arise from off-target effects; use orthogonal assays (SPR, ITC) to confirm specificity .
Q. How can computational methods predict the compound’s reactivity under varying conditions?
- Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic attack at the sulfoxide group) .
- Solvent Effects: Simulate solvation using COSMO-RS to assess stability in polar vs. non-polar media.
- Degradation Studies: Combine MD simulations with accelerated stability testing (e.g., 40°C/75% RH) to identify hydrolytic or oxidative degradation products.
Methodological Considerations for Data Contradictions
- Synthesis Yield Variability: Optimize catalyst loading (e.g., Pd catalysts for cross-coupling) and monitor reaction progress via LC-MS to identify intermediates .
- Biological Activity Conflicts: Validate assays with positive/negative controls and use CRISPR-edited cell lines to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
